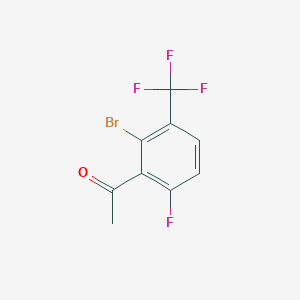
2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone, is a halogenated acetophenone derivative. Acetophenones are a class of organic compounds characterized by a carbonyl group attached to a phenyl ring. The presence of bromo, fluoro, and trifluoromethyl groups in this compound suggests that it may exhibit unique physical and chemical properties due to the electron-withdrawing effects of these substituents.
Synthesis Analysis
The synthesis of halogenated acetophenones typically involves the introduction of halogen atoms into the acetophenone framework. For example, the synthesis of bromo-dichloroacetophenone was achieved through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, with a yield of 70% . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies involving halogenation and acylation steps could be inferred for its synthesis.
Molecular Structure Analysis
The molecular structure of halogenated acetophenones can be studied using spectroscopic methods such as NMR and IR spectroscopy. For instance, the structure of bromo-dichloroacetophenone was confirmed using 1H NMR, 13C NMR, and IR spectra analysis . The presence of halogen atoms can influence the electronic distribution and conformation of the molecule. A study on the solution-state conformations of halogenated acetophenones revealed effective dihedral angles and the percentage abundances of less stable conformers, indicating that the halogen substituents significantly affect the molecular geometry .
Chemical Reactions Analysis
Halogenated acetophenones can participate in various chemical reactions due to the reactivity of the carbonyl group and the presence of halogen atoms. For example, dibromofluoromethyllithium, derived from tribromofluoromethane, can react with aldehydes or ketones to give fluorinated alcohols, which can be further transformed into fluoro olefins or diols . Electrophilic and nucleophilic fluorination of para-substituted acetophenones have been explored, with yields depending on the electronic properties of the substituents . These reactions demonstrate the versatility of halogenated acetophenones in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetophenones are influenced by the nature and position of the substituents. The study of bromo-dichloroacetophenone provided measurements of physical constants such as relative density, refractive index, boiling point, and melting point . The introduction of electron-withdrawing groups like bromo, fluoro, and trifluoromethyl is expected to affect the acidity of the hydrogen atoms adjacent to the carbonyl group, the compound's polarity, and its reactivity in chemical reactions. The dipole moment and Kerr effect study of halogenated acetophenones also provide insights into the electronic properties and molecular polarizability .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
One area of research involving 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone focuses on its use in synthesis techniques and chemical reactions. For example, electrophilic and nucleophilic side-chain fluorination of para-substituted acetophenones has been explored, highlighting the synthesis of α-fluoroacetophenones through various routes, including the use of electrophilic fluorination agents and nucleophilic fluorination of α-bromoacetophenones. This research demonstrates the compound's utility in producing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Fuglseth et al., 2008). Additionally, the preparation and reactivity of keto- and styrene-based trifluoromethoxylated synthons, involving initial fluorodesulfurization reactions, illustrate another application in the synthesis of novel organic molecules (Zriba et al., 2009).
NMR Studies and Chemical Shift Sensitivity
Another significant application is in the field of nuclear magnetic resonance (NMR) studies, where the sensitivity of the 19F NMR chemical shift to local environments is evaluated using trifluoromethyl probes. Such studies are crucial for understanding protein conformers or states, with implications for biomedical research (Ye et al., 2015).
Enantioselective Microbial Reduction
The compound's derivatives have been used in the enantioselective microbial reduction to produce chiral intermediates, highlighting its role in producing enantiomerically pure substances. This process is vital for developing active pharmaceutical ingredients with high enantiomeric excess, showcasing the compound's importance in pharmaceutical synthesis (Patel et al., 2004).
Synthesis of Fluorinated Compounds
Research also encompasses the synthesis of fluorinated compounds, where this compound derivatives serve as precursors for the synthesis of various fluorinated organic molecules. These compounds are of great interest due to their unique properties, such as high chemical stability and biological activity, making them useful in several industrial and pharmaceutical applications (Goj & Haufe, 2006).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c1-4(15)7-6(11)3-2-5(8(7)10)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRMVZQYRJOSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)
![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)
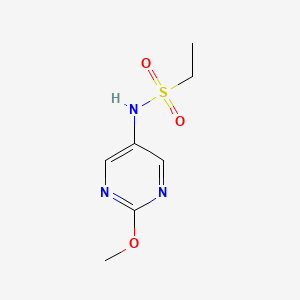

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/no-structure.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)
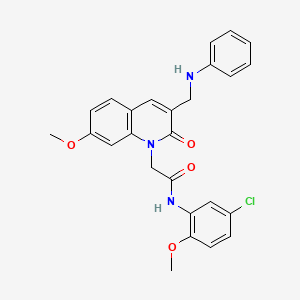
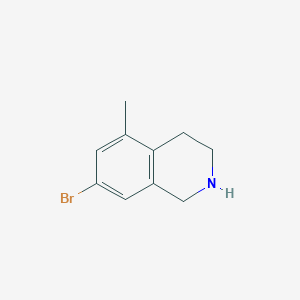
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

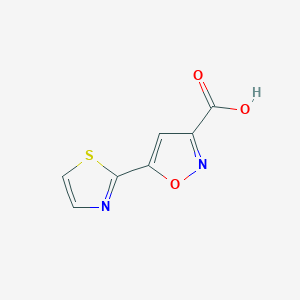
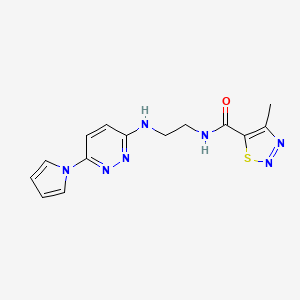
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)